N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]propane-1-sulfonamide
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Description
“N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]propane-1-sulfonamide” is a chemical compound. It contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms, and two sulfonamide groups, which are organic sulfur compounds .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving the corresponding amines and sulfonyl chlorides .Molecular Structure Analysis
The compound contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms. It also has two sulfonamide groups, which consist of a sulfur atom doubly bonded to two oxygen atoms and singly bonded to a nitrogen atom .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the pyridazine ring and the sulfonamide groups. The nitrogen atoms in the ring and the sulfonamide groups could potentially act as nucleophiles in reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as the presence of the pyridazine ring and the sulfonamide groups would influence properties such as solubility, melting point, and reactivity .Scientific Research Applications
Antioxidant Capacity and Reaction Pathways
Sulfonamide compounds have been investigated for their antioxidant capacities. A study by Ilyasov et al. (2020) delves into the reaction pathways underlying the ABTS/potassium persulfate decolorization assay of antioxidant capacity. This assay is crucial for evaluating the antioxidant potential of various compounds, including sulfonamides. The findings suggest that certain antioxidants can form coupling adducts with radical cations, a reaction specific to certain antioxidants, highlighting the complex mechanisms through which sulfonamides may exert antioxidant effects (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).
Broad-Spectrum Applications
Sulfonamide inhibitors encompass a significant class of compounds with wide-ranging applications, from antibacterial to antitumor agents. A review by Gulcin and Taslimi (2018) covers the main classes of sulfonamide inhibitors investigated from 2013 to the present, highlighting their application in various therapeutic areas such as cancer, glaucoma, inflammation, and more. This underscores the versatility of sulfonamide compounds in drug development and their potential in treating diverse conditions (Gulcin & Taslimi, 2018).
Environmental and Health Implications
Research on the environmental degradation of polyfluoroalkyl chemicals sheds light on the fate of sulfonamide compounds in the environment. Liu and Avendaño (2013) discuss the microbial degradation pathways of polyfluoroalkyl and perfluoroalkyl chemicals, leading to the formation of persistent and toxic degradation products such as perfluoroalkyl carboxylic and sulfonic acids. This study highlights the environmental persistence and potential health risks associated with sulfonamide compounds, emphasizing the need for understanding their environmental fate and effects (Liu & Avendaño, 2013).
properties
IUPAC Name |
N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]propane-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4S2/c1-3-11-24(21,22)18-13-7-5-12(6-8-13)14-9-10-15(17-16-14)23(19,20)4-2/h5-10,18H,3-4,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKBCOUZTJUBJLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NC1=CC=C(C=C1)C2=NN=C(C=C2)S(=O)(=O)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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